Thp-peg4

Description

Structure

3D Structure

Properties

IUPAC Name |

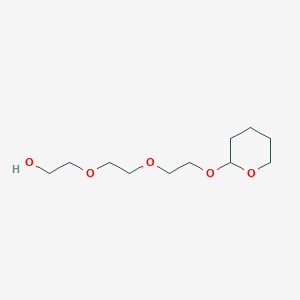

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUREHZQPDYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547040 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60221-37-6 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Thp-peg4?

An In-depth Technical Guide to the Structure and Utility of Thp-peg4

Introduction

In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. The ability to selectively modify, link, and protect functional groups on biomolecules and synthetic compounds dictates the success of creating sophisticated therapeutic agents, diagnostic tools, and advanced materials. Within the chemical toolkit that enables this precision, bifunctional linkers and protecting groups play a pivotal role. This guide provides a comprehensive technical exploration of Thp-peg4, a molecule that embodies the synergy between a classic protecting group and a versatile linker element.

Thp-peg4, or 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol, integrates two critical chemical moieties: the tetrahydropyranyl (Thp) group and a discrete polyethylene glycol (PEG) chain of four units (PEG4). The Thp group serves as a robust and readily cleavable protecting group for a terminal hydroxyl function, while the PEG4 chain imparts hydrophilicity and provides a flexible spacer.[1] This combination makes Thp-peg4 an invaluable building block for the synthesis of more complex heterobifunctional linkers used in a wide array of applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

This document, intended for researchers, chemists, and drug development professionals, will dissect the structure of Thp-peg4, detailing its constituent parts, synthesis, reactivity, and its strategic application in the field of bioconjugation.

Part 1: Deconstruction of the Core Components

To fully appreciate the functionality of Thp-peg4, it is essential to first understand the properties of its two primary components: the Tetrahydropyranyl (Thp) protecting group and the polyethylene glycol (PEG) linker.

The Tetrahydropyranyl (Thp) Protecting Group

The tetrahydropyranyl (Thp) group is one of the most well-established and widely utilized protecting groups for alcohols in organic synthesis.[2] Its popularity stems from its low cost, ease of introduction, and its remarkable stability across a broad spectrum of reaction conditions where a free hydroxyl group would otherwise interfere.[3][4]

Chemical Nature and Stability: The Thp ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[5][6] The resulting structure is technically an acetal, which accounts for its key chemical properties.[6] It is stable to strongly basic conditions (e.g., ester hydrolysis), organometallic reagents (like Grignard and organolithium reagents), and hydride reductions.[4][5] This stability allows for extensive chemical modifications on other parts of a molecule without disturbing the protected alcohol.

Cleavage (Deprotection): The primary advantage of the Thp group is the mildness of the conditions required for its removal. As an acetal, it is readily cleaved by acid-catalyzed hydrolysis, regenerating the original alcohol.[6][7][8] This selective lability to acid allows for deprotection without affecting other acid-stable functional groups.

Caption: Chemical structure of the Tetrahydropyranyl (Thp) ring.

The Polyethylene Glycol (PEG) Linker

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units.[9][10] In drug delivery and bioconjugation, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a foundational technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[9][10][11]

Properties and Advantages:

-

Hydrophilicity: The repeating ether linkages make PEG highly soluble in aqueous solutions, a property that can be conferred upon conjugated molecules.[12]

-

Biocompatibility: PEG is non-toxic and demonstrates low immunogenicity, making it ideal for in vivo applications.[10]

-

Pharmacokinetic Improvement: The attachment of PEG increases the hydrodynamic radius of a drug molecule, which can reduce renal clearance, prolonging its circulation time in the bloodstream.[11][12]

The "PEG4" designation in Thp-peg4 specifies a discrete chain length of four ethylene glycol units, providing a well-defined and uniform spacer arm.

Caption: Structure of a discrete tetraethylene glycol (PEG4) chain.

Part 2: The Molecular Architecture of Thp-peg4

Thp-peg4 is the covalent assembly of the Thp protecting group and the PEG4 linker. Specifically, it is tetraethylene glycol in which one of the terminal hydroxyl groups is protected as a Thp ether, leaving the other hydroxyl group free for subsequent chemical modification.

Chemical Structure and Nomenclature

The precise connectivity of Thp-peg4 gives it a defined structure with distinct hydrophilic (PEG) and hydrophobic (Thp) regions.

-

IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]

-

Common Synonyms: THP-PEG3-OH, 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]

-

Molecular Formula: C₁₁H₂₂O₅[1]

Caption: The complete chemical structure of Thp-peg4.

Physicochemical Properties

The properties of Thp-peg4 are derived from its structure, combining the characteristics of a PEG linker with a protected alcohol.

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | [1] |

| Molecular Formula | C₁₁H₂₂O₅ | [1] |

| Appearance | Typically a colorless to light yellow liquid | Inferred from similar compounds[13] |

| Solubility | Soluble in water and most organic solvents (e.g., DCM, DMF, ACN) | [12][14] |

Part 3: Synthesis and Characterization

The synthesis of Thp-peg4 is a straightforward and high-yielding reaction that exemplifies a fundamental protection strategy in organic chemistry.

Synthesis of Thp-peg4

The molecule is prepared by the mono-protection of tetraethylene glycol. By controlling the stoichiometry of the reagents, a significant yield of the mono-protected product can be achieved over the di-protected species.

Experimental Protocol: Synthesis of Thp-peg4

-

Reagent Preparation: In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). PPTS is often preferred as its lower acidity can reduce side reactions.[6]

-

Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (approximately 1 equivalent) to the solution at room temperature while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting tetraethylene glycol is consumed.

-

Workup: Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product, which may contain some di-protected PEG and unreacted starting material, is purified by silica gel column chromatography to isolate the pure Thp-peg4.

Caption: A generalized workflow for the synthesis of Thp-peg4.

Characterization

Confirming the identity and purity of the synthesized Thp-peg4 is critical. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the PEG backbone protons, the diastereotopic protons of the Thp ring, and a distinct peak for the acetal proton (O-CH-O) around 4.6 ppm. The presence of a signal for the terminal -OH proton confirms the mono-protection.

-

¹³C NMR: Will show the corresponding carbon signals for both the PEG and Thp moieties.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the observed mass corresponding to [M+Na]⁺ or [M+H]⁺.

Part 4: Reactivity and Deprotection

The utility of Thp-peg4 lies in its dual nature: the reactivity of its free hydroxyl group and the controlled lability of the Thp protecting group.

Reactivity of the Terminal Hydroxyl Group

The free -OH group on the PEG chain is a nucleophile and serves as a handle for further functionalization. This allows Thp-peg4 to act as a precursor for a variety of heterobifunctional linkers. Common transformations include:

-

Oxidation to a carboxylic acid (Thp-peg4-Acid).[15]

-

Conversion to an amine (Thp-peg4-Amine) via mesylation followed by substitution with azide and subsequent reduction.[16]

-

Activation of the corresponding acid to an N-hydroxysuccinimide (NHS) ester (Thp-peg4-NHS ester) for reaction with primary amines.[14][17]

Deprotection of the Thp Group

The removal of the Thp group is typically the final step in a synthetic sequence, revealing the hydroxyl group after other molecular modifications have been completed.

Experimental Protocol: Cleavage of the Thp Group

-

Dissolution: Dissolve the Thp-protected compound (e.g., a Thp-peg4 derivative) in a protic solvent like methanol or ethanol.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a milder acid like acetic acid in a water/THF mixture.[4][8]

-

Reaction: Stir the reaction at room temperature. The deprotection is often rapid and can be monitored by TLC.

-

Neutralization and Workup: Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate). Remove the solvent under reduced pressure and purify the resulting deprotected alcohol as needed.

Caption: Generalized workflow for the acidic deprotection of the Thp group.

Part 5: Applications in Bioconjugation and Drug Delivery

Thp-peg4 is not typically used as a final product but rather as a strategic intermediate in the synthesis of sophisticated molecular tools. Its structure allows for the creation of heterobifunctional linkers with a protected hydroxyl group, enabling sequential conjugation chemistries.

Strategic Advantage: The Thp group allows a chemist to, for example, build a complex molecule on the free -OH end of Thp-peg4 while the other end remains masked. Once the first part of the synthesis is complete, the Thp group can be removed to reveal a new reactive handle for a second, different conjugation step. This orthogonal protection strategy is fundamental to building complex architectures like PROTACs, where one end of the linker binds to a target protein and the other to an E3 ligase.[13]

Example Application: Pathway to an Amine-Reactive Linker

-

Synthesize Thp-peg4-Acid: The terminal -OH of Thp-peg4 is oxidized to a carboxylic acid.

-

Activate the Acid: The resulting Thp-peg4-Acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., EDC) to form a stable, amine-reactive Thp-peg4-NHS ester.[18]

-

Conjugation: This NHS ester can then be reacted with a primary amine on a biomolecule (e.g., a lysine residue on a protein) to form a stable amide bond.[19]

-

Deprotection: The Thp group on the other end of the now-conjugated linker can be removed to reveal a free hydroxyl group, which can be used for further modification if desired.

Caption: Conceptual workflow for using Thp-peg4 to create an amine-reactive linker.

Conclusion

The structure of Thp-peg4 is a deliberate and elegant combination of a stable, yet labile, protecting group and a functional, biocompatible spacer. Its value lies not in its direct application, but in its role as a versatile intermediate that provides chemists and drug developers with the control and flexibility needed to construct complex, well-defined bioconjugates. By understanding the distinct properties of the Thp and PEG4 moieties, researchers can strategically leverage Thp-peg4 to mask and unmask reactivity, enabling the sequential assembly of the next generation of targeted therapeutics and advanced biomaterials.

References

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). ChemistryOpen. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

PEGylation, successful approach to drug delivery. (2005). Drug Discovery Today. [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2023). MDPI. [Link]

-

PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2023). Taylor & Francis Online. [Link]

-

Questioning the Use of PEGylation for Drug Delivery. (2014). PMC - NIH. [Link]

-

Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025). Science of Synthesis. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PubMed. [Link]

-

Tetrahydropyran. Wikipedia. [Link]

-

synthesis & cleavage of THP ethers. (2019). YouTube. [Link]

-

Thp-peg4. PubChem. [Link]

-

Thiol-PEG4-Acid. CD Bioparticles. [Link]

-

Schematic use of THP-NHS and NHS ester chemical conjugation to an amine. ResearchGate. [Link]

-

Thiol-PEG4-amine HCl. AxisPharm. [Link]

Sources

- 1. Thp-peg4 | C11H22O5 | CID 13699403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phthalimidooxy-PEG4-NHS ester, 2101206-14-6 | BroadPharm [broadpharm.com]

- 15. Thiol-PEG4-acid, 749247-06-1 | BroadPharm [broadpharm.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

A Technical Guide to Thp-peg4: Chemical Properties, Structure, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug delivery, precision and control are paramount. Heterobifunctional linkers are critical tools that enable the elegant assembly of complex therapeutic modalities. Among these, Thp-peg4 has emerged as a versatile and widely utilized building block. This molecule incorporates two key features: a tetraethylene glycol (PEG4) spacer and a tetrahydropyranyl (THP) protecting group. The PEG4 moiety imparts hydrophilicity, biocompatibility, and optimal spatial orientation, while the acid-labile THP group provides a strategic handle for controlled, sequential synthesis. This guide offers an in-depth exploration of the chemical properties, structure, and applications of Thp-peg4, with a focus on its pivotal role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Nomenclature and Chemical Identity

The systematic naming and identification of a chemical entity are fundamental to scientific communication. The IUPAC name for Thp-peg4 precisely describes its molecular architecture.

IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]

The name reflects a core ethanol unit substituted with a chain of two ethoxy groups, which is in turn terminated by an oxan-2-yloxy group. The term "oxane" is the preferred IUPAC nomenclature for the tetrahydropyran ring.[2]

Due to its common use as a building block, Thp-peg4 is known by several synonyms and product codes in commercial and research contexts.

Common Synonyms:

-

THP-PEG3-OH[1]

-

2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]

-

2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethan-1-ol[1]

Chemical Identifiers

A summary of key quantitative data for Thp-peg4 is provided below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 60221-37-6 | [1][3][5][6] |

| Molecular Formula | C11H22O5 | [1][3][5][6] |

| Molecular Weight | 234.29 g/mol | [1][3][5] |

| Canonical SMILES | C1CCOC(C1)OCCOCCOCCO | [1] |

Physicochemical Properties

The physical properties of Thp-peg4 dictate its handling, solubility, and reactivity in various experimental settings. The presence of the PEG chain significantly influences these characteristics.

| Property | Value | Source(s) |

| Appearance | Pale Yellow Oily Liquid | [] |

| Boiling Point | 270 °C (Predicted) | [3] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO. The hydrophilic PEG chain enhances solubility in aqueous media. | [3][6][] |

| Purity | Commercially available at ≥95% | [5][6] |

| Storage | Long-term at -20°C; Short-term at 2-8°C | [6][] |

Molecular Structure and Functional Roles

The utility of Thp-peg4 is derived directly from its tripartite structure: a reactive hydroxyl group, a flexible hydrophilic spacer, and a stable yet removable protecting group.

Caption: Chemical structure of Thp-peg4.

-

Terminal Hydroxyl Group (-OH): This primary alcohol is the principal reactive site of the molecule. It serves as a nucleophile and can be readily modified or coupled to other molecules, such as carboxylic acids (to form esters), or activated for reaction with amines.

-

PEG4 Spacer (-(CH₂CH₂O)₄-): The tetraethylene glycol chain is the backbone of the linker. Its polyether structure confers significant hydrophilicity, which is crucial for improving the aqueous solubility of conjugated molecules, a common challenge in drug development.[3][6] Furthermore, the flexibility of the PEG chain allows the conjugated moieties to adopt favorable conformations for biological interactions, minimizing steric hindrance.[8]

-

Tetrahydropyranyl (THP) Group: The THP group functions as a robust protecting group for the other terminal hydroxyl.[6] It is stable to a wide range of reaction conditions, including those involving bases, nucleophiles, and mild reducing agents, allowing for selective chemistry to be performed on the free hydroxyl end.[9] Its key feature is its lability under acidic conditions, enabling a clean and efficient deprotection step to unveil a second hydroxyl group for subsequent reactions.[9][10]

Reactivity and Chemical Stability

Understanding the reactivity of Thp-peg4 is essential for its strategic implementation in multi-step syntheses.

Deprotection of the THP Group

The defining reaction of the THP moiety is its removal under acidic catalysis. The mechanism involves the protonation of the ether oxygen within the THP ring, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or an alcohol liberates the protected hydroxyl group and generates 5-hydroxypentanal.

Caption: THP deprotection workflow.

This acid-lability is a cornerstone of its utility. The choice of acid is critical; mild acids like pyridinium p-toluenesulfonate (PPTS), acetic acid, or HCl in an appropriate solvent are typically used to ensure selective removal without affecting other acid-sensitive functional groups in the molecule.

Reactions of the Terminal Hydroxyl Group

The free primary alcohol is a versatile functional handle for a variety of conjugation chemistries. Standard organic transformations can be employed to activate it or couple it to a molecule of interest, including:

-

Esterification: Reaction with a carboxylic acid (often activated, e.g., as an acyl chloride or using carbodiimide coupling agents) to form an ester linkage.

-

Tosylation: Conversion to a tosylate (using tosyl chloride) to transform the hydroxyl into a good leaving group, facilitating nucleophilic substitution.

-

Activation for Amine Coupling: Derivatization to an N-hydroxysuccinimide (NHS) ester or other reactive ester to enable efficient coupling with primary amines, forming a stable amide bond.[8]

General Stability and Storage

Thp-peg4 is stable under the recommended storage conditions (-20°C).[6] However, it is incompatible with strong acids and alkalis, which would cleave the THP ether or the PEG backbone, respectively. It should also be kept away from strong oxidizing and reducing agents.[11]

Core Applications in Drug Development

Thp-peg4 is not merely a chemical curiosity; it is an enabling tool for constructing sophisticated therapeutic agents.

PROTAC Linker Synthesis

Perhaps the most prominent application of Thp-peg4 is in the field of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.

Thp-peg4 is an ideal starting material for PROTAC linkers because:

-

Solubility: It enhances the solubility of the often-hydrophobic PROTAC molecule.[3]

-

Synthetic Accessibility: The free -OH allows for initial coupling to one ligand, after which the THP group can be removed to attach the second ligand.

-

Flexibility and Length: The PEG4 chain provides the necessary length and conformational flexibility for the two ends of the PROTAC to bind their respective protein partners simultaneously.

Caption: Synthetic workflow for PROTACs using Thp-peg4.

Bioconjugation and PEGylation

Beyond PROTACs, Thp-peg4 is a valuable reagent for the general PEGylation of biomolecules. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[13] Benefits include:

-

Increased serum half-life by reducing renal clearance.

-

Shielding from proteolytic enzymes.

-

Reduced immunogenicity.[]

The synthetic strategy is similar to that for PROTACs: the free hydroxyl is used to attach the PEG linker to the drug or biomolecule, and the THP-protected end can be deprotected and functionalized as needed, for example, to attach a targeting moiety.

Experimental Methodologies

To ensure scientific integrity, the protocols used must be robust and validated.

Protocol 1: THP Group Deprotection

This protocol describes a standard method for the selective removal of the THP protecting group.

-

Dissolution: Dissolve the Thp-peg4-containing substrate (1 equivalent) in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.1 M. Causality: An alcohol solvent helps to trap the oxocarbenium intermediate.

-

Acid Addition: Add a catalytic amount of a mild acid. Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents) is an excellent choice as it is mildly acidic and less likely to cause degradation of sensitive substrates.

-

Reaction: Stir the reaction mixture at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotected product will have a lower Rf value (be more polar) than the starting material. A typical eluent system is ethyl acetate/hexanes.

-

Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Remove the organic solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Structural Characterization by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for confirming the structure of Thp-peg4.

-

Sample Preparation: Dissolve ~5-10 mg of Thp-peg4 in deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ) in ppm:

-

~4.6 ppm (multiplet, 1H): The anomeric proton (-O-CH-O-) of the THP ring. This is a characteristic downfield signal.

-

~3.4-3.9 ppm (multiplet, ~18H): A complex series of overlapping signals corresponding to the methylene protons (-CH₂-) of the PEG chain and the non-anomeric protons of the THP ring.

-

~2.5 ppm (broad singlet, 1H): The proton of the terminal hydroxyl group (-OH). This peak's position can vary and it may exchange with D₂O.

-

~1.5-1.9 ppm (multiplet, 6H): The aliphatic methylene protons of the THP ring.

-

The integration of these signals should correspond to the number of protons in each environment, providing a self-validating system for structural confirmation.[14]

Conclusion

Thp-peg4 is a powerful and versatile heterobifunctional linker that bridges the gap between synthetic feasibility and biological function. Its well-defined structure, comprising a hydrophilic PEG4 spacer, a reactive hydroxyl terminus, and an acid-labile THP protecting group, provides a robust platform for the construction of complex molecules. From its foundational role in the synthesis of cutting-edge PROTAC degraders to its broader application in PEGylation and bioconjugation, Thp-peg4 continues to be an indispensable tool for researchers, scientists, and drug development professionals striving to create the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). Thp-peg4 | C11H22O5. National Center for Biotechnology Information. Retrieved from [Link]

-

Aldlab-chemicals. (n.d.). THP-PEG4. Retrieved from [Link]

-

DC Chemicals. (n.d.). THP-PEG4-Boc|MSDS. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(ethylene glycol), (α-tetrahydropyranyl, ω-hydroxy)- terminated Sample #: P40304-EGTHPOH Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 227-236. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Creative PEGWorks. (2022, September 19). PEG for Drugs and Drug Delivery Systems [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Thp-peg4 | C11H22O5 | CID 13699403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. THP-PEG4 CAS#: 60221-37-6 [m.chemicalbook.com]

- 4. THP-PEG4 CAS#: 60221-37-6 [amp.chemicalbook.com]

- 5. aldlab-chemicals_THP-PEG4 [aldlab.com]

- 6. THP-PEG4, 60221-37-6 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. dcchemicals.com [dcchemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. m.youtube.com [m.youtube.com]

- 14. polymersource.ca [polymersource.ca]

Foreword: The Imperative of Precision in Complex Molecule Synthesis

An In-depth Technical Guide to the Strategic Application of the Tetrahydropyranyl (THP) Protecting Group in the Synthesis of THP-PEG4 Derivatives

In the landscape of modern drug development and biomedical research, the synthesis of complex molecules with well-defined architectures is paramount. Polyethylene glycol (PEG) linkers, particularly those of a discrete length such as tetraethylene glycol (PEG4), are fundamental building blocks in the construction of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The synthesis of these linkers, often bearing reactive functionalities at either terminus, necessitates a robust and orthogonal protecting group strategy to ensure regioselectivity and high yields. This guide provides a comprehensive technical overview of the pivotal role of the tetrahydropyranyl (THP) protecting group in the synthesis of THP-PEG4, a versatile intermediate for further chemical elaboration. We will delve into the mechanistic underpinnings of THP protection and deprotection, provide field-proven experimental protocols, and offer insights into the strategic considerations that make THP a valuable tool for the discerning synthetic chemist.

The Tetrahydropyranyl (THP) Group: A Workhorse in Hydroxyl Protection

The tetrahydropyranyl group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis.[2][3][4] Its enduring popularity stems from a favorable combination of attributes:

-

Ease of Installation: The THP group is readily introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5][6]

-

Robust Stability: THP ethers exhibit excellent stability across a broad spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and various reducing and oxidizing agents.[5][7][8]

-

Facile Cleavage: The THP group is easily removed under mild acidic conditions, typically through hydrolysis, to regenerate the parent alcohol.[2][5][9]

This stability profile allows for selective manipulation of other functional groups within a molecule without disturbing the protected hydroxyl group, a cornerstone of orthogonal synthesis strategies.[10]

Mechanism of THP Protection: An Acid-Catalyzed Acetal Formation

The formation of a THP ether is, mechanistically, an acid-catalyzed addition of an alcohol to the vinyl ether functionality of DHP, resulting in the formation of an acetal.[5][6][9]

The process can be dissected into three key steps:

-

Protonation of DHP: An acid catalyst protonates the electron-rich double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[5][6][11]

-

Nucleophilic Attack: The hydroxyl group of the substrate (in this case, PEG4-OH) acts as a nucleophile, attacking the electrophilic carbon of the carbocation. This step forms the crucial C-O bond of the resulting ether.[5][6]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly incorporated oxygen, regenerating the acid catalyst and yielding the neutral THP ether product.[5][6]

Figure 1. Generalized workflow for the acid-catalyzed protection of an alcohol with DHP.

A noteworthy consequence of this reaction is the creation of a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring.[7] If the alcohol substrate is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and characterization (e.g., by NMR spectroscopy).[5] For an achiral substrate like PEG4, a racemic mixture of the two enantiomers is formed.

Synthesis of THP-PEG4: A Practical Application

The synthesis of THP-PEG4 serves as a foundational step for creating more complex PEG-based linkers, such as those terminating in an amine, a carboxylic acid, or an NHS ester for bioconjugation.[1][12]

Experimental Protocol: THP Protection of Tetraethylene Glycol

This protocol outlines a standard laboratory procedure for the synthesis of THP-PEG4-OH.

Materials:

-

Tetraethylene glycol (PEG4)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol (1.0 eq.). Dissolve it in anhydrous dichloromethane.

-

Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.2-1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.1 eq.). PPTS is a milder acid catalyst often preferred for sensitive substrates.[5][13]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired THP-PEG4-OH product.

Figure 2. Experimental workflow for the synthesis of THP-PEG4-OH.

The Strategic Advantage of Mono-protection

In the synthesis of bifunctional linkers, achieving mono-protection of a symmetrical diol like PEG4 is a common challenge. By carefully controlling the stoichiometry of the reagents, particularly by using a slight excess of the diol relative to DHP, the formation of the mono-protected product can be favored over the di-protected species. The resulting mixture of unreacted diol, mono-protected, and di-protected PEG4 can then be separated chromatographically. The THP-protected hydroxyl group can then be carried through subsequent synthetic steps, after which the terminal, unprotected hydroxyl group can be functionalized (e.g., converted to an azide or an amine).

Deprotection of the THP Group: Regenerating the Hydroxyl Functionality

The utility of the THP group is critically dependent on its facile removal under conditions that do not affect other functional groups in the molecule.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a THP ether is essentially the reverse of the protection reaction: an acid-catalyzed hydrolysis of an acetal.[2][5]

-

Protonation: The reaction is initiated by the protonation of the ether oxygen of the THP group by an acid catalyst.[2][5]

-

Cleavage and Carbocation Formation: The protonated ether undergoes cleavage of the C-O bond, releasing the free alcohol (R-OH) and forming the same resonance-stabilized oxocarbenium ion intermediate as in the protection step.[2][5][11]

-

Nucleophilic Quenching: The carbocation is then quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to yield 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[2]

Figure 3. Generalized workflow for the acid-catalyzed deprotection of a THP ether.

Deprotection Protocols and Reagent Selection

A variety of acidic conditions can be employed for the cleavage of THP ethers. The choice of reagent is often dictated by the acid sensitivity of other functional groups present in the molecule.[2]

| Catalyst/Reagent System | Typical Conditions | Comments |

| Acetic Acid | AcOH/THF/H₂O (e.g., 3:1:1) | Mild and commonly used conditions, suitable for many substrates.[5] |

| p-Toluenesulfonic acid (TsOH) | Catalytic amount in MeOH or EtOH | Effective and widely used; stronger than acetic acid.[11] |

| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in EtOH | Milder alternative to TsOH, useful for acid-sensitive substrates.[13][14] |

| Hydrochloric Acid (HCl) | Dilute HCl in THF | Strong acid, provides rapid deprotection. |

| Iodine in Methanol | Catalytic I₂ in MeOH | A mild and selective method for THP deprotection.[15] |

| Lithium Chloride (LiCl) | LiCl in aqueous DMSO at 90 °C | A neutral deprotection method, avoiding acidic conditions.[13][14] |

Table 1. Common Reagent Systems for THP Deprotection.

Orthogonality and Strategic Considerations

The true power of the THP group in the synthesis of THP-PEG4 and its derivatives lies in its orthogonality with other commonly used protecting groups. For instance, a THP ether is stable to the basic conditions required to remove ester-based protecting groups (e.g., acetate, benzoate) or the fluoride-mediated cleavage of silyl ethers (e.g., TBDMS, TIPS). Conversely, the acidic conditions used to cleave a THP group would leave base-labile groups intact. This orthogonality allows for the sequential deprotection and functionalization of different parts of a molecule, which is critical in the synthesis of heterobifunctional linkers.[10]

When designing a synthetic route involving THP-PEG4, a key consideration is the subsequent chemical transformations. If the planned synthesis involves strongly acidic steps, the THP group would not be suitable. However, for syntheses that proceed under basic, reductive, or oxidative conditions, the THP group provides robust and reliable protection of the hydroxyl functionality.

Conclusion: The THP Group as an Enabling Tool

The tetrahydropyranyl protecting group is an indispensable tool in the synthetic chemist's arsenal, particularly for the synthesis of PEGylated linkers like THP-PEG4. Its ease of introduction, stability to a wide range of reagents, and facile, mild cleavage conditions make it an ideal choice for protecting hydroxyl groups during complex, multi-step syntheses. A thorough understanding of the mechanisms of THP protection and deprotection, coupled with a strategic selection of catalysts and reaction conditions, enables researchers and drug development professionals to construct sophisticated molecular architectures with precision and efficiency. The successful synthesis of THP-PEG4 intermediates opens the door to a vast array of bioconjugation applications, ultimately accelerating the development of next-generation therapeutics.

References

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

-

American Chemical Society. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

-

Ramasamy, K., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(16), 2881-2884. [Link]

-

Organic Chemistry. (2021). THP Protecting Group Addition. YouTube. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Al-Obeidi, F. A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 148–157. [Link]

-

Leah4sci. (2019). THP group for protecting alcohols. YouTube. [Link]

-

ResearchGate. (2017). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. [Link]

-

PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]

-

Royal Society of Chemistry. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(44), 23292-23315. [Link]

-

Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

-

National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

-

National Center for Biotechnology Information. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

-

National Institutes of Health. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. [Link]

- Google Patents. (2005).

- Google Patents. (2014).

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

ResearchGate. (2013). Factors affecting orthogonality in the deprotection of 2,4-di-protected aromatic ethers employing solid-supported acids. [Link]

-

Organic Chemistry Data. THP Protection - Common Conditions. [Link]

-

Leah4sci. (2019). THP ether protecting group - example. YouTube. [Link]

-

National Center for Biotechnology Information. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. PMC. [Link]

-

ResearchGate. (2021). NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes. [Link]

-

International Journal of Research and Publication Reviews. (2023). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives. [Link]

-

PubChem. Thp-peg4. [Link]

-

ResearchGate. (2021). Schematic use of THP-NHS and NHS ester chemical conjugation to an amine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02093F [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. ijrpr.com [ijrpr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

The PEG4 Spacer in Bioconjugation: A Technical Guide for Advanced Therapeutics

Introduction: The Critical Role of the Linker in Bioconjugate Design

In the landscape of advanced biotherapeutics, the covalent linking of two or more molecules—a process known as bioconjugation—has enabled the creation of powerful new therapeutic modalities.[1] From Antibody-Drug Conjugates (ADCs) that selectively deliver potent toxins to cancer cells, to Proteolysis-Targeting Chimeras (PROTACs) that hijack the cellular machinery to degrade disease-causing proteins, the linker connecting the functional components is a critical determinant of success.[1][2][3] Far from being a passive tether, the linker profoundly influences the solubility, stability, pharmacokinetics (PK), and overall function of the final conjugate.[1][4]

Among the most versatile and effective linkers are those incorporating polyethylene glycol (PEG) spacers.[1][5] PEGylation, the attachment of PEG chains to a molecule, is a widely adopted strategy to improve the properties of biotherapeutics.[1][6] This guide provides an in-depth examination of the discrete PEG4 spacer—a monodisperse linker comprising four ethylene glycol units—exploring its fundamental properties, its pivotal role in enhancing bioconjugate performance, and the practical methodologies for its implementation.[1]

Section 1: The Molecular Blueprint of the PEG4 Spacer

The power of the PEG4 spacer lies in its precise and defined chemical nature. Unlike traditional polydisperse PEGs, which are a heterogeneous mixture of polymer chains with a range of molecular weights, a discrete PEG4 spacer is a single molecular entity.[5][7] This monodispersity (Polydispersity Index, PDI = 1) is essential for producing homogenous bioconjugates with reproducible pharmacological profiles, a critical requirement for regulatory approval.[1][7]

The structure consists of four repeating ethylene oxide units (–CH₂–CH₂–O–).[5] This simple backbone imparts a unique and highly advantageous combination of physicochemical properties.

Causality Behind Core Properties:

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone are potent hydrogen bond acceptors.[2] This allows the PEG4 chain to form a hydration shell by organizing water molecules around it, which is the primary mechanism for its profound impact on solubility.[8][9][10]

-

Flexibility: The single bonds throughout the ethylene glycol chain allow for free rotation, giving the spacer significant conformational flexibility. This is not merely a physical property but a functional one; it allows the conjugated partners to orient themselves optimally for biological interactions, such as an antibody binding its antigen or a PROTAC engaging its target and an E3 ligase.[2][11]

-

Biocompatibility: PEG is a well-established biocompatible polymer, renowned for being non-toxic and having low immunogenicity.[1][5][12] The hydration shell effectively "masks" the bioconjugate, shielding it from recognition by the immune system and enzymatic degradation.[13][14]

| Property | Description | Significance in Bioconjugation |

| Molecular Formula | C₈H₁₈O₅ | Defines the exact atomic composition. |

| Molecular Weight | 194.23 g/mol | Precise and uniform, ensuring batch-to-batch consistency.[7] |

| Length | ~1.4 nm | Provides a defined spatial separation between conjugated molecules.[15][16] |

| Nature | Hydrophilic, Flexible, Non-immunogenic | Enhances solubility, improves pharmacokinetics, and reduces adverse effects.[1][5] |

| Dispersity | Monodisperse (PDI = 1) | Critical for creating homogeneous, well-characterized therapeutics.[7][17] |

Section 2: The "Why": Core Advantages of PEG4 in Bioconjugate Design

The decision to incorporate a PEG4 spacer is a strategic one, aimed at overcoming common challenges in drug development. Its inclusion is a direct response to issues of poor solubility, unfavorable pharmacokinetics, and potential immunogenicity.

Solubility Enhancement and Aggregation Reduction

A primary challenge, particularly in ADC and PROTAC development, is the poor aqueous solubility of the therapeutic payload or the overall large molecule.[2][10][18][19] Hydrophobicity often leads to aggregation, which can diminish efficacy, compromise stability, and trigger an unwanted immune response.[10][19] The hydrophilic PEG4 spacer acts as a powerful solubilizing agent, creating a hydration layer that prevents aggregation and improves the handling, formulation, and administration of the therapeutic.[3][10][13][19]

Pharmacokinetic (PK) Modulation

PEGylation is a proven strategy for improving the PK profile of a drug.[6][20][21] The hydration shell created by the PEG4 spacer increases the hydrodynamic size of the molecule.[18] This "shielding" effect has several beneficial consequences:

-

Reduced Renal Clearance: The increased size slows filtration by the kidneys, extending the drug's circulation half-life.[6][14][18]

-

Protection from Proteolysis: The PEG layer sterically hinders the approach of proteolytic enzymes, protecting peptide and protein-based drugs from degradation.[6][14]

-

Reduced Immunogenicity: The spacer can mask immunogenic epitopes on the bioconjugate, lowering the risk of it being neutralized by the immune system.[6][18]

These factors collectively lead to a longer circulation time and increased overall drug exposure, which can significantly enhance therapeutic efficacy.[18][20]

Optimized Spacing and Steric Hindrance Mitigation

The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[13][18] In an ADC, this ensures the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.[16] In PROTACs, the linker length and flexibility are paramount for allowing the molecule to successfully recruit both the target protein and an E3 ligase to form a productive ternary complex for degradation.[2][13][22]

Section 3: Applications & Mechanistic Insights

The versatile properties of the PEG4 spacer have made it integral to several cutting-edge therapeutic platforms.[1]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on tumor cells.[] The linker is a critical component. Hydrophobic payloads can cause the ADC to aggregate, leading to poor stability and rapid clearance.[3][4] Incorporating a PEG4 spacer enhances the hydrophilicity of the overall conjugate, improving its solubility and pharmacokinetic profile.[3][][24]

Caption: Structure of an Antibody-Drug Conjugate with a PEG4 spacer.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins.[22] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] The PEG4 spacer is a frequently optimal choice for this linker.[2][22] Its flexibility and length are crucial for enabling the proper orientation of the target protein and E3 ligase, which is necessary for the formation of the ternary complex that precedes ubiquitination and degradation.[11][13][22] Furthermore, as PROTACs are often large molecules that violate traditional drug-like property rules (e.g., Lipinski's Rule of 5), the hydrophilicity of the PEG4 spacer is vital for improving their poor solubility and cell permeability.[2][22]

Caption: PROTAC mechanism showing ternary complex formation via a PEG4 linker.

Peptide and Oligonucleotide Modification

PEGylation is also a key strategy for improving the therapeutic properties of peptides and nucleic acids.[14][25] These molecules are often susceptible to rapid enzymatic degradation and renal clearance. Attaching a PEG4 spacer can shield them from nucleases and proteases and increase their size, extending their half-life and improving their therapeutic potential.[14][25]

Section 4: Practical Guide to Implementation: Protocols & Considerations

The successful use of a PEG4 spacer requires careful selection of reactive functional groups and a robust conjugation protocol. The choice of chemistry is dictated by the available functional groups on the biomolecule of interest (e.g., amines on lysine residues, thiols on cysteine residues).[26][27]

Common Functional Groups for PEG4 Spacers

| Functional Group | Target on Biomolecule | Resulting Bond | Key Considerations |

| NHS Ester | Primary Amines (-NH₂) | Amide | Highly efficient at pH 7.2-8.5, but susceptible to hydrolysis.[26][28][29] |

| Maleimide | Thiols (-SH) | Thioether | Highly specific for cysteines at pH 6.5-7.5, offering site-specific conjugation.[26][29][30] |

| Azide/Alkyne | Alkyne/Azide | Triazole | Used in "Click Chemistry" for high efficiency and bioorthogonality.[15] |

| Carboxylic Acid | Primary Amines (-NH₂) | Amide | Requires activation with reagents like EDC/NHS to become reactive.[28] |

Representative Protocol: NHS-PEG4-Maleimide Conjugation to an Antibody

This protocol describes a common two-step strategy: first, modifying an antibody's lysine residues with a heterobifunctional PEG4 linker, and second, conjugating a thiol-containing payload. This self-validating system ensures each step can be analytically confirmed before proceeding.

Objective: To conjugate a thiol-containing payload to an antibody via an NHS-PEG4-Maleimide linker.

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.4).

-

NHS-PEG4-Maleimide linker.

-

Thiol-containing payload (e.g., a cytotoxic drug).

-

Anhydrous DMSO or DMF.

-

Reaction Buffers (e.g., Sodium Phosphate, pH 7.5-8.0 for Step 1; pH 6.5-7.0 for Step 2).

-

Quenching Reagents (e.g., Tris or glycine for Step 1; N-acetylcysteine for Step 2).

-

Desalting columns for purification.

Step-by-Step Methodology:

Part 1: Antibody Modification with PEG4 Linker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.5). Ensure the buffer is free of primary amines (like Tris) which would compete with the reaction.[13]

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG4-Maleimide linker in anhydrous DMSO to a stock concentration (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The exact ratio must be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted linker by passing the solution through a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.8).

-

Characterization (Validation Point): Confirm successful modification using techniques like Mass Spectrometry (to see the mass addition of the linker) or Hydrophobic Interaction Chromatography (HIC) which can separate species with different numbers of linkers attached.

Part 2: Payload Conjugation

-

Payload Preparation: Dissolve the thiol-containing payload in anhydrous DMSO.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload (relative to the maleimide groups) to the purified, maleimide-activated antibody solution.

-

Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.

-

Quenching: Quench any unreacted maleimide groups by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.[18]

-

Final Purification: Purify the final ADC conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted payload and quenching agent.

-

Final Characterization: Analyze the final ADC for DAR, aggregation (by SEC), purity, and identity (by Mass Spectrometry).

Caption: Experimental workflow for a two-step antibody-drug conjugation.

Conclusion

The discrete PEG4 spacer is far more than an inert connector; it is a critical enabling technology in the field of bioconjugation.[16][19] By providing a precise, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics.[16][18] Its monodisperse nature ensures the production of homogeneous conjugates, a prerequisite for modern therapeutics. The rational incorporation of the PEG4 spacer, guided by the principles and protocols outlined in this guide, empowers researchers to design and synthesize next-generation biotherapeutics with significantly improved safety and efficacy profiles.

References

- Navigating the Molecular Maze: A Technical Guide to Monodisperse vs. Polydisperse PEG Linkers in Drug Development. Benchchem.

- The Strategic Imperative of the PEG4 Spacer in PROTAC Design: A Technical Guide. Benchchem.

- Overview of PEG Linkers. ChemPep.

- PEG Linkers in Antibody-Drug Conjug

- The Pivotal Role of the PEG4 Spacer in BCN-PEG4-NHS Ester Functionality: An In-depth Technical Guide. Benchchem.

- The Pivotal Role of PEG4 Spacers in Protein Modification: An In-depth Technical Guide. Benchchem.

- The PEG4 Spacer in Bioconjug

- Monodispersed and Polydispersed PEG. BroadPharm.

- What are Monodispersed and Polydispersed PEGs? BOC Sciences.

- Pharmacokinetic consequences of pegyl

- The Strategic Imperative of the PEG4 Linker in PROTAC Design: A Technical Guide. Benchchem.

- Monodisperse (Discrete) PEGylation vs.

- The impact of PEGyl

- What are PEG Linkers?

- The Effect of PEGylation on Drugs' Pharmacokinetic Paramete... Ingenta Connect.

- Wh

- The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide. Benchchem.

- The Pivotal Role of the PEG4 Spacer in Bioconjug

- The PEG7 Spacer: A Technical Guide to Enhancing Molecular Hydrophilicity. Benchchem.

- An In-Depth Technical Guide to SC-PEG4-COOH: Structure, Properties, and Applications in Bioconjug

- PEG Linker Selection Guide. PurePEG.

- A Comparative Analysis of Functional Groups for PEG Linkers in Bioconjug

- Peptide Modifications: Linkers, spacers and PEGyl

- Bioconjug

- Role of PEG4 spacer in bifunctional linkers. Benchchem.

- Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionaliz

- How to Choose the Right PEG Linker for Your Research and Applic

- The Role of Hydrophilic PEG Spacers in Aqueous Solutions: A Technical Guide. Benchchem.

- How to Choose Proper PEG Linkers for Bioconjug

- The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjug

- Peptide Pegyl

- Linkers in PROTACs. Precise PEG.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. adcreview.com [adcreview.com]

- 5. chempep.com [chempep.com]

- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. precisepeg.com [precisepeg.com]

- 13. benchchem.com [benchchem.com]

- 14. Peptide Modifications: Linkers, spacers and PEGylation [lifetein.com.cn]

- 15. lumiprobe.com [lumiprobe.com]

- 16. benchchem.com [benchchem.com]

- 17. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Effect of PEGylation on Drugs’ Pharmacokinetic Paramete...: Ingenta Connect [ingentaconnect.com]

- 22. benchchem.com [benchchem.com]

- 24. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 25. qyaobio.com [qyaobio.com]

- 26. purepeg.com [purepeg.com]

- 27. precisepeg.com [precisepeg.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. idosi.org [idosi.org]

A Senior Application Scientist's Guide to THP-PEG4 Linkers in PROTAC Molecules

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] A PROTAC molecule's success is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties is a critical determinant of efficacy, selectivity, and pharmaceutical properties.[3][4][5] This in-depth technical guide focuses on a specific and increasingly utilized linker class: the Tetrahydropyran-Polyethylene Glycol (THP-PEG) linker, with a particular emphasis on the THP-PEG4 variant. We will dissect its structural components, explore its core functions in optimizing PROTAC performance, provide actionable experimental protocols for its evaluation, and present a data-driven case study to illustrate its impact. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique advantages of THP-PEG4 linkers in their targeted protein degradation programs.

The PROTAC Modality: A Primer on Linker-Centric Design

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A typical PROTAC consists of three distinct components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins them.[3][6][7] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][][9] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the POI surface. This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[9]

Diagram: The PROTAC Catalytic Cycle

Caption: The catalytic cycle of a PROTAC molecule.

The Linker: More Than a Simple Spacer

Historically viewed as a passive tether, the linker is now recognized as a critical modulator of PROTAC activity.[3] Its length, composition, rigidity, and attachment points profoundly influence nearly every aspect of performance, including:

-

Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[9]

-

Physicochemical Properties: The linker's chemical nature impacts solubility, a common challenge for large PROTAC molecules.[][10]

-

Cellular Permeability: The linker affects the molecule's ability to cross the cell membrane to reach its intracellular targets.[][11]

-

Pharmacokinetics (PK): Linker composition can influence metabolic stability and in vivo half-life.[3][]

A Deep Dive into the THP-PEG4 Linker

Among the diverse linker chemistries, those based on Polyethylene Glycol (PEG) are widely used due to their hydrophilicity and synthetic tractability.[5][12] The THP-PEG4 linker is a specialized variant that combines a PEG chain with a tetrahydropyran (THP) group.

Structural Components and Intrinsic Properties

-

Polyethylene Glycol (PEG): The "PEG4" portion consists of four repeating ethylene glycol units. This oligo-ether backbone is highly hydrophilic, which is a key advantage.[3][10] The ether oxygens can act as hydrogen bond acceptors, improving interaction with aqueous environments and significantly enhancing the solubility of the often large and lipophilic PROTAC molecule.[10][13]

-

Tetrahydropyran (THP): The THP group is a saturated six-membered heterocyclic ether. In the context of commercially available linkers, it often serves as an acid-labile protecting group for a terminal hydroxyl, facilitating modular synthesis.[6] Beyond its synthetic utility, the cyclic nature of the THP can introduce a degree of conformational constraint compared to a purely linear chain, potentially influencing the preferred 3D structure of the PROTAC.

Core Functions and Advantages of THP-PEG4 in PROTAC Design

The choice to employ a THP-PEG4 linker is a strategic one, aimed at overcoming common hurdles in PROTAC development.

Enhancing Solubility and Mitigating Lipophilicity

The Challenge: Many potent warheads and E3 ligase ligands are hydrophobic. Combining them into a single large molecule (MW > 800 Da) often results in poor aqueous solubility, complicating in vitro assays and hindering in vivo bioavailability.[4][13]

The THP-PEG4 Solution: The hydrophilic PEG chain is exceptionally effective at increasing the overall polarity of the PROTAC molecule.[1][12] This directly translates to improved solubility in aqueous buffers, which is critical for reliable biochemical assays and for developing viable pharmaceutical formulations.[10][13]

Optimizing Cell Permeability through Conformational Dynamics

The Challenge: While hydrophilicity aids solubility, excessive polarity can be detrimental to passive diffusion across the lipophilic cell membrane.[13][14] This creates a difficult balancing act for the medicinal chemist.

The THP-PEG4 Solution: Flexible linkers like PEG can exhibit a "chameleon effect."[9][14] In an aqueous environment, the linker may be extended. However, to cross the cell membrane, the PROTAC can adopt a more compact, folded conformation that shields its polar surface area.[11][14] The PEG4 length often provides an optimal balance of flexibility to allow for this conformational folding without being so long as to introduce an excessive polar surface area or entropic penalty upon binding.[]

Fine-Tuning Ternary Complex Geometry

The Challenge: The efficacy of a PROTAC is highly dependent on the formation of a productive ternary complex. A linker that is too short may cause steric clashes, while one that is too long may fail to bring the proteins into the correct orientation for ubiquitin transfer.[4][16][17]

The THP-PEG4 Solution: The length of a PEG4 linker (approximately 15 atoms) is often within the optimal range for many POI-E3 ligase pairs.[][16] It provides sufficient reach and flexibility to allow the two proteins to adopt a low-energy, productive conformation, facilitating efficient ubiquitination.[9][]

Experimental Evaluation of PROTACs with THP-PEG4 Linkers

Validating the performance of a newly synthesized PROTAC is a multi-step process. Below are standard, self-validating protocols for key experiments.

Protocol: Western Blot for Target Protein Degradation

This assay provides a direct measure of a PROTAC's primary function: reducing the cellular level of the target protein.[17]

Methodology:

-

Cell Culture & Treatment: Plate the relevant cell line at a consistent density and allow to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (typically 18-24 hours).

-

Essential Control 1 (Vehicle): Treat cells with the same concentration of vehicle (e.g., DMSO) used to dissolve the PROTAC. This establishes the baseline protein level.

-

Essential Control 2 (Negative Control PROTAC): If available, use an epimer of the E3 ligase ligand that does not bind, or a PROTAC with a warhead that does not bind the POI. This confirms that degradation is dependent on ternary complex formation.

-

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading variations.

-

Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection & Analysis: Apply an ECL substrate and image the resulting chemiluminescence. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Diagram: Western Blot Workflow

Caption: A stepwise workflow for assessing protein degradation.

Case Study: Impact of PEG Linker Length on BTK Degradation

To illustrate the critical importance of linker length, we can examine data from studies on Bruton's Tyrosine Kinase (BTK) degraders. While not a specific THP-PEG4 example, the principle is directly transferable and highlights the empirical nature of linker optimization.

Context: In the development of BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase, the length of the PEG linker was systematically varied to find the optimal configuration for maximum degradation potency.[17]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| BTK-PROTAC-1 | PEG3 | 25 | ~85 |

| BTK-PROTAC-2 | PEG4 | 8 | >95 |

| BTK-PROTAC-3 | PEG5 | 15 | >95 |

| BTK-PROTAC-4 | PEG6 | 40 | ~90 |

| Data is illustrative and synthesized from principles described in cited literature.[17] |

Analysis and Interpretation:

-

The data clearly demonstrates a structure-activity relationship where the PEG4 linker provides the optimal length for this specific POI-ligase pair, resulting in the lowest DC50 value (highest potency).

-

A linker that is too short (PEG3) or too long (PEG5, PEG6) leads to a decrease in degradation potency. This underscores the necessity of empirically testing linker variations. The THP-PEG4 linker represents a rational and highly effective starting point for such optimization campaigns.

Conclusion and Future Perspectives

The linker is a master regulator of PROTAC efficacy. The THP-PEG4 linker has emerged as a powerful tool in the medicinal chemist's arsenal, offering a favorable balance of hydrophilicity, conformational flexibility, and synthetic accessibility. Its ability to improve solubility and permeability while maintaining the precise geometry required for productive ternary complex formation makes it an excellent choice for a wide range of PROTAC design projects. As the field of targeted protein degradation continues to evolve, a deep understanding of linkerology, exemplified by the strategic application of linkers like THP-PEG4, will remain paramount to the successful development of next-generation therapeutics.

References

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. NIH. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

-

Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

-

Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central - NIH. [Link]

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THP-PEG4, 60221-37-6 | BroadPharm [broadpharm.com]

- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Alchemist's Bridge: A Technical Guide to THP-PEG4 in Click Chemistry

Abstract

In the landscape of modern bioconjugation and drug development, the convergence of polyethylene glycol (PEG) linkers and "click chemistry" has created powerful tools for assembling complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles and practical applications of Tetrahydropyranyl-Polyethylene Glycol-4 (THP-PEG4), a versatile linker that embodies the synergy between protecting group chemistry and bioorthogonal ligation. We will dissect the causality behind its use, from the strategic implementation of the acid-labile THP group to the execution of robust click chemistry protocols and subsequent purification strategies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecular bridge.

Introduction: The Need for Controlled Molecular Assembly

The precise construction of complex biomolecules, such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), is fundamental to advancing targeted therapeutics.[1][2] This endeavor demands chemical reactions that are not only efficient and high-yielding but also orthogonal to the myriad of functional groups present in a biological milieu.[1][3] "Click chemistry," a concept introduced by K.B. Sharpless, fulfills these requirements by offering a suite of reactions that are modular, wide in scope, and generate minimal byproducts.[4][]

Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount.[6][7][8][9][] These reactions form a stable triazole linkage from an azide and an alkyne, providing a reliable covalent bond.[4][]

Parallel to the evolution of ligation chemistries is the development of linker technologies. Polyethylene glycol (PEG) linkers are widely employed to enhance the aqueous solubility, reduce aggregation, and minimize the immunogenicity of bioconjugates.[12][] The THP-PEG4 linker, featuring a tetraethylene glycol spacer, offers these desirable hydrophilic properties.[14][15] Its defining feature, however, is the terminal tetrahydropyranyl (THP) group, an acid-labile protecting group for a hydroxyl moiety.[16][17][18][19][20] This guide will illuminate the strategic use of this protecting group in concert with the power of click chemistry.

The Anatomy of a Strategic Linker: THP-PEG4

The efficacy of THP-PEG4 stems from its trifunctional architecture: a central hydrophilic PEG4 core, a reactive handle for click chemistry (which is added in a subsequent step), and a temporarily masked hydroxyl group.

-

The PEG4 Core: The tetraethylene glycol chain imparts significant hydrophilicity, which is crucial for maintaining the solubility of often-hydrophobic drug molecules or other payloads in aqueous biological buffers.[14][15]

-

The Terminal Hydroxyl Group: This is the point of latent functionality. Once deprotected, this primary alcohol can be derivatized into a multitude of other functional groups—an amine, a carboxylic acid, an alkyne, or an azide—allowing for tailored conjugation strategies.

-

The Tetrahydropyranyl (THP) Protecting Group: The THP group is a classic and robust protecting group for alcohols.[16][17][18][19] It forms a stable acetal that is resistant to a wide array of non-acidic conditions, including strongly basic environments, organometallic reagents, and hydrides.[17][19][21] This stability is the cornerstone of its utility, allowing chemists to perform modifications on other parts of a molecule without fear of unintended reactions at the hydroxyl position. The true elegance of the THP group lies in its facile removal under mild acidic conditions.[17][19][22]